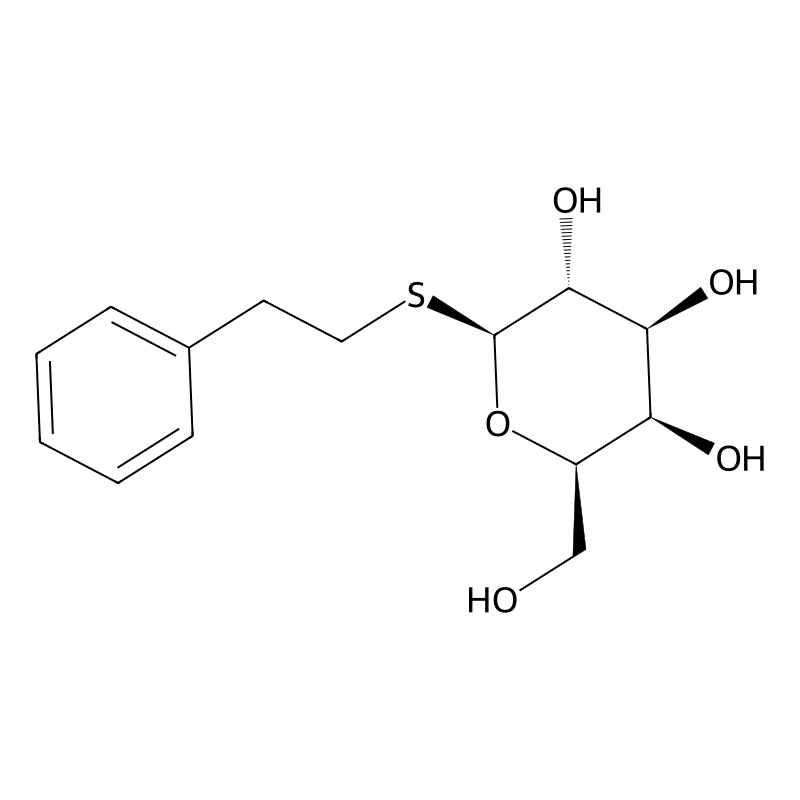2-Phenylethyl 1-Thio-Beta-D-Galactopyranoside

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Canonical SMILES
Isomeric SMILES
Inhibitor of β-Galactosidase:
- Function: PETG acts as a cell-permeable inhibitor of β-galactosidase, an enzyme commonly used as a reporter enzyme in various biological assays []. By inhibiting β-galactosidase activity, PETG allows researchers to control and modulate specific cellular processes and signaling pathways that rely on this enzyme.
- Applications: PETG's inhibitory properties have been utilized in diverse research areas, including:
- Studying gene expression: Researchers can use PETG to investigate the activity of promoters driving the expression of genes fused with the LacZ gene, which encodes β-galactosidase []. This enables them to understand how different factors regulate gene expression in various contexts.
- Enzymatic assays: PETG can be employed in subnanoliter enzymatic assays conducted on microarrays []. These assays allow researchers to measure the activity of β-galactosidase in minute sample volumes, facilitating high-throughput analysis.
- Microchip electrophoresis: PETG has been used in conjunction with on-column immobilized enzyme reactors in microchip electrophoresis experiments []. This technique enables the separation and analysis of complex mixtures based on their interaction with immobilized β-galactosidase.
Radiolabeling for Imaging:
2-Phenylethyl 1-Thio-Beta-D-Galactopyranoside, also known as Phenethyl β-D-thiogalactoside (PETG), is a synthetic compound []. It belongs to a class of molecules called glycosides, which are formed by linking a sugar moiety (galactose in this case) to a non-sugar group (phenethyl) through a sulfur atom (thio) []. PETG is a cell-permeable molecule used primarily as a research tool in biological sciences [].
Molecular Structure Analysis
PETG has a complex molecular structure containing several key features (shown in PubChem []):
- Galactose Moiety: It possesses a six-membered sugar ring structure (galactopyranose) with hydroxyl groups at specific positions [].
- Phenethyl Group: An aromatic group (phenyl) connected to a two-carbon chain (ethyl) linked to the galactose by a sulfur atom [].
- Thio Linkage: The sulfur atom bridges the galactose and phenethyl groups, differentiating PETG from regular galactosides which have an oxygen linkage (O-glycosidic bond) [].
This unique structure allows PETG to interact with biological systems in specific ways compared to regular galactosides.
Chemical Reactions Analysis
- Hydrolysis: PETG can be broken down by the enzyme β-galactosidase into its constituent parts, galactose and phenethylthiol []. This reaction is essential for its mechanism of action (discussed later).
(Equation unavailable for hydrolysis reaction)
Physical And Chemical Properties Analysis
PETG acts as a cell-permeable inhibitor of the enzyme β-galactosidase []. β-galactosidase is commonly used as a reporter enzyme in biological research. It cleaves specific substrates containing a β-galactose moiety, releasing a detectable product (often a colored compound). PETG competes with the reporter substrate for the enzyme's binding site, preventing the reporter from being cleaved and the signal from being generated []. This allows researchers to control or inhibit β-galactosidase activity in cells.







